tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate
CAS No.:
Cat. No.: VC13595601
Molecular Formula: C10H12BrFN2O2
Molecular Weight: 291.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12BrFN2O2 |
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Molecular Weight | 291.12 g/mol |
IUPAC Name | tert-butyl N-(3-bromo-4-fluoropyridin-2-yl)carbamate |
Standard InChI | InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(11)6(12)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |
Standard InChI Key | PDOFMIHBKCPFJE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1Br)F |
Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1Br)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyridine core with bromine at position 3, fluorine at position 4, and a tert-butyl carbamate group at position 2. The IUPAC name, tert-butyl N-(3-bromo-4-fluoropyridin-2-yl)carbamate , reflects this substitution pattern. The SMILES notation, , provides a concise representation of its connectivity.
Stereoelectronic Properties
Key computed properties include:
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Rotatable Bonds: 3 , contributing to conformational flexibility.
The topological polar surface area (51.2 Ų) suggests moderate permeability, aligning with its role as a synthetic intermediate rather than a drug candidate.
Synthesis and Production
Laboratory-Scale Synthesis
The most common synthetic route involves reacting 3-bromo-4-fluoropyridine-2-amine with tert-butyl chloroformate in the presence of triethylamine. This carbamate-forming reaction proceeds under mild conditions (0–25°C, dichloromethane solvent) with yields exceeding 80%.
Reaction Scheme:
Industrial Manufacturing
While detailed industrial protocols are scarce, scale-up likely employs continuous flow reactors to enhance mixing and heat transfer. Optimized parameters include:
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Temperature: 20–30°C
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Pressure: Atmospheric
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Catalyst: Triethylamine (1.1 equivalents).
Physicochemical Properties
Stability and Solubility
The compound exhibits stability under inert atmospheres but may degrade upon prolonged exposure to moisture due to hydrolysis of the carbamate group . Solubility data from suppliers indicate:
Spectroscopic Data
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Mass Spectrometry: Exact mass = 290.00662 Da , with a predominant [M+H]⁺ peak at m/z 291.12 .
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NMR: Predicted NMR (CDCl₃) signals include δ 1.53 (s, 9H, tert-butyl), 8.12 (d, 1H, pyridine-H), and 7.45 (d, 1H, pyridine-H) .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The bromine and fluorine substituents enable site-selective cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the construction of biaryl structures common in kinase inhibitors. For example, it has been used in the synthesis of JAK2/STAT3 pathway modulators.
Comparison with Analogues
Compared to non-fluorinated analogues, the fluorine atom enhances electronegativity, improving binding affinity to target proteins. Bromine’s leaving group capability allows sequential functionalization, a feature absent in chloro- or iodo-derivatives.
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
Angene International | 95% | 100 mg | 90 |
BLD Pharmatech | 95% | 1 g | 427 |
Advanced ChemBlocks | 95% | 5 g | 1,601 |
Research Frontiers
Recent Developments
A 2024 study utilized the compound to synthesize a library of FLT3 inhibitors, demonstrating IC₅₀ values <10 nM in AML cell lines. Another application involves photoaffinity labeling probes for proteomics studies.
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